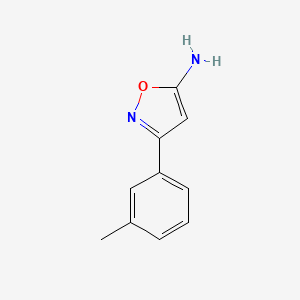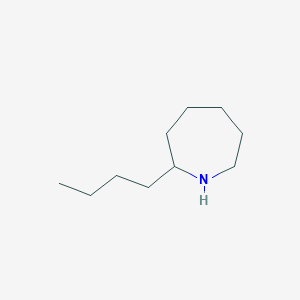
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiophene derivatives and their synthesis, biological activities, and potential as pharmaceutical agents.
Synthesis Analysis
The synthesis of thiophene derivatives is a key area of research due to their potential therapeutic applications. In the first paper, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity . Although the exact synthesis of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is not detailed, the methods used for similar compounds involve initial reactions with various organic reagents, as seen in the second paper where novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. The papers do not directly discuss the molecular structure of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, but they do provide insights into the structural features important for activity. For instance, molecular docking simulations were performed to predict the binding mode of similar compounds into the mtFabH active site, which is relevant for anti-tubercular activity . The structural confirmation of newly synthesized thiophene derivatives was achieved using IR, 1H NMR, MS spectral data, and elemental analysis .
Chemical Reactions Analysis
The reactivity of thiophene derivatives is another area of interest. The third paper discusses reactions with methyl 3-hydroxythiophene-2-carboxylate, where the addition of alcohols followed by the loss of hydrogen chloride at room temperature yielded thiophene-2,4-diols . These reactions highlight the potential for thiophene derivatives to undergo various chemical transformations, which can be leveraged to synthesize a wide range of compounds with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, they do report on the properties of related compounds. For example, the acute toxicity of novel thiophene derivatives was assayed to determine their LD50, which is an important parameter for evaluating the safety profile of potential therapeutic agents . Additionally, the detailed synthesis and spectroscopic data provided in the papers can be used to infer certain physical and chemical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of 2-Substituted 3-Hydroxy- and 3-Amino-Thiophens : A study by Huddleston and Barker (1979) demonstrated a synthesis method for 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates, which could potentially be applied to similar compounds like Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (Huddleston & Barker, 1979).
Synthesis of Thiophene-Pyrimidinones : A 2010 study explored the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, yielding [3,2-d]4(3H)thieno- pyrimidinones, indicating a route for synthesizing structurally related compounds (Hajjem, Khoud, & Baccar, 2010).
Biological Activity
Antibacterial and Antifungal Properties : Research by Vasu et al. (2003) revealed that certain thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, suggesting potential biomedical applications for related compounds (Vasu et al., 2003).
Synthesis and Bioassay of Thiophene Compounds : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, showing antibacterial, antifungal, and anticancer activities. This highlights the diverse biological activities of thiophene derivatives (Mabkhot et al., 2017).
Antimicrobial Activity of Thiophene Derivatives : A 2017 study by Prasad et al. reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their significant antimicrobial properties (Prasad, Angothu, Latha, & Nagulu, 2017).
Propiedades
IUPAC Name |
propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-8-18-15(17)13-12(9-19-14(13)16)11-6-4-10(2)5-7-11/h4-7,9H,3,8,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBQLCZOZOIVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396526 |
Source


|
| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
CAS RN |
350997-19-2 |
Source


|
| Record name | Propyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

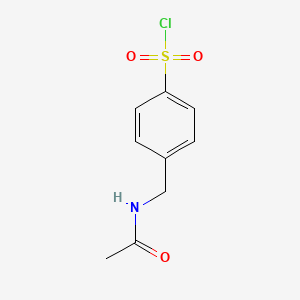
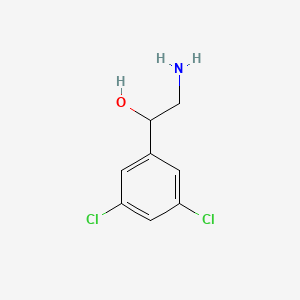
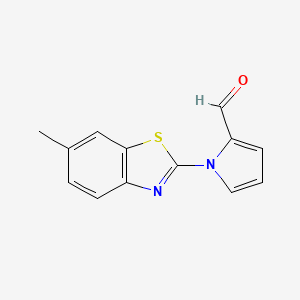



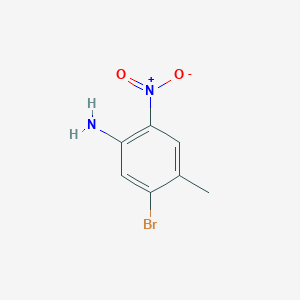
![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)




